molecular formula C7H8O2P+ B12667743 Phosphinic acid, (3-methylphenyl)- CAS No. 137622-08-3

Phosphinic acid, (3-methylphenyl)-

Cat. No.: B12667743
CAS No.: 137622-08-3
M. Wt: 155.11 g/mol
InChI Key: OLZDMUQTNREBSE-UHFFFAOYSA-O
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Description

Phosphinic acid, (3-methylphenyl)- is an organophosphorus compound of significant interest in medicinal and materials chemistry. It belongs to the class of phosphinic acids, which are characterized by a tetrahedral phosphorus center bonded to two oxygen atoms (typically in a P=O and P-OH configuration), an organic group, and a hydrogen or second organic group . The (3-methylphenyl) substituent in this compound provides an aromatic moiety that influences its electronic properties and potential for intermolecular interactions, such as π-stacking. Phosphinic acids are versatile scaffolds in drug discovery due to their ability to mimic the tetrahedral transition state of peptide bond hydrolysis . This makes them potent inhibitors of various metalloproteases and other enzymes . Furthermore, the phosphinic acid functional group is capable of forming strong hydrogen bonds and stable complexes with metal ions, which is exploitable in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . While the specific biological profile of Phosphinic acid, (3-methylphenyl)- requires further investigation, phosphinic acid derivatives have demonstrated a broad spectrum of pharmacological activities in research, including roles as anti-inflammatory, anti-Alzheimer, and antiproliferative agents . The compound serves as a valuable building block for researchers developing new enzyme inhibitors, catalytic systems, and functional materials. This product is intended for research purposes in a laboratory setting only.

Properties

CAS No.

137622-08-3

Molecular Formula

C7H8O2P+

Molecular Weight

155.11 g/mol

IUPAC Name

hydroxy-(3-methylphenyl)-oxophosphanium

InChI

InChI=1S/C7H7O2P/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3/p+1

InChI Key

OLZDMUQTNREBSE-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=CC=C1)[P+](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (3-methylphenyl)-, typically involves the reaction of a suitable phosphinic acid derivative with a 3-methylphenyl compound. One common method is the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the desired phosphinic acid . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production methods for phosphinic acid, (3-methylphenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (3-methylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinic acid group and the 3-methylphenyl ring.

Common Reagents and Conditions

    Oxidation: Oxidation reactions of phosphinic acid, (3-methylphenyl)-, can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often require the presence of a suitable nucleophile and may be facilitated by catalysts or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphine derivatives. Substitution reactions can result in the formation of various substituted phosphinic acids.

Scientific Research Applications

Bioactive Properties

Phosphinic acid, (3-methylphenyl)- exhibits several bioactive properties that make it suitable for pharmaceutical applications:

  • Antineoplastic Activity : Research has shown that phosphinic acid derivatives can inhibit the growth of cancer cells, particularly osteosarcoma. In vitro studies demonstrated that certain phosphinic acid derivatives possess cytotoxic effects on cancer cell lines, indicating potential as anti-cancer agents .
  • Enzyme Inhibition : Phosphinic peptides derived from phosphinic acids act as inhibitors of metalloproteases. These compounds mimic natural substrates and bind effectively to target enzymes, making them valuable in drug design .

Industrial Applications

The industrial applications of phosphinic acid derivatives are diverse:

  • Flame Retardants : Compounds such as tris(methylphenyl) phosphate are utilized as flame retardants in various materials due to their ability to inhibit combustion processes. These compounds are particularly effective in plastics and textiles .
  • Surface Functionalization : Phosphinic acids can be employed to functionalize surfaces of metals and oxides, enhancing their properties for catalysis or sensor applications. Their high affinity for metal ions allows for the immobilization of organic molecules on surfaces like titanium dioxide or aluminum oxide .

Case Studies

  • Biomedical Applications :
    • A study examined the anti-neoplastic potential of a newly developed phosphinic acid derivative (2-carboxyethylphenylphosphinic acid) on osteosarcoma cells. The compound showed promising biocompatibility with a cell viability rate of 77% at concentrations up to 5 mM .
  • Enzyme Inhibitors :
    • Phosphinic peptides have been used as tool compounds in studying Zn-metalloproteases. These peptides facilitate understanding enzyme mechanisms and aid in rational drug design by providing insights into enzyme-ligand interactions .

Mechanism of Action

The mechanism of action of phosphinic acid, (3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of other functional groups in biological systems, thereby influencing enzyme activity and metabolic pathways . The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis methods, and applications of (3-methylphenyl)-phosphinic acid with related compounds:

Compound Structure Synthesis Highlights Key Applications Biological Activity/Notes
Phosphinic acid, (3-methylphenyl)- (3-methylphenyl)PH(O)OH Derived from phenyl phosphinic acid via alkylation or coupling with acrylates Potential enzyme inhibition (e.g., angiotensin-converting enzyme (ACE)) Steric hindrance from methyl group may enhance target selectivity
Phenyl phosphinic acid PhPH(O)OH Commercially available; used in pseudopeptide synthesis via esterification HIV prodrug development ; AP-N inhibition Broad-spectrum metalloprotease inhibition due to phenyl group’s π-stacking interactions
Diphenyl phosphinic acid (Ph)₂PH(O)OH Acid-catalyzed condensation of phenyl groups with hypophosphorous acid Flame retardants; epoxy resin modification Lower solubility in polar solvents due to hydrophobic diphenyl substituents
[(E)-3-Aminopropen-1-yl]methylphosphinic acid (CGP44530) CH₂PH(O)OH attached to unsaturated amine Asymmetric synthesis via Grignard addition or cross-metathesis GABA-C receptor antagonism (IC₅₀ = 5.53 µM) Conformational rigidity enhances receptor specificity; methyl group reduces metabolic clearance
Bis(α-aminoalkyl)phosphinic acids R₁R₂PH(O)OH with aminoalkyl chains Microwave-assisted cyclization of carbamoylaldehydes Antioxidants (e.g., hydroxyl radical scavenging) Compounds 4c and 4f show highest activity (IC₅₀ ~50–100 µg/mL)

Physicochemical Properties

  • Solubility : Hydrophobic substituents (e.g., diphenyl) reduce aqueous solubility, necessitating prodrug strategies for therapeutic use. The 3-methylphenyl group balances hydrophobicity and solubility better than diphenyl derivatives .
  • Stability : Phosphinic acids with electron-withdrawing groups (e.g., nitro, carboxyl) exhibit enhanced stability under acidic conditions, whereas alkyl-substituted derivatives may degrade via oxidation .

Q & A

Basic Research Question

  • ³¹P NMR : A singlet near δ 15–20 ppm confirms the phosphinic acid structure. Shifts >5 ppm from this range suggest impurities (e.g., phosphonic acid derivatives) .
  • IR Spectroscopy : Strong P=O stretching vibrations appear at 1150–1250 cm⁻¹, while P–O–H stretches are observed at 2700–3200 cm⁻¹ .
  • X-ray Crystallography : Resolves substituent orientation and hydrogen-bonding networks. For example, the 3-methyl group induces a 5–10° twist in the phenyl ring relative to the P=O plane .

How can discrepancies in reported pKa values for substituted phosphinic acids be resolved, particularly between computational and experimental data?

Advanced Research Question
Discrepancies often arise from solvent effects, ionic strength, and computational model limitations. To address this:

  • Experimental : Use standardized conditions (e.g., 0.1 M KCl, 25°C) for potentiometric titrations.
  • Computational : Apply hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO) to account for solvation .
  • Case Study : Phenylphosphinic acid’s experimental pKa (1.2) deviates from computational predictions (1.8–2.0) due to overestimation of solvation effects in simulations .

What in vitro assays are suitable for evaluating the enzyme inhibitory potential of (3-methylphenyl)phosphinic acid, and how can binding mechanisms be characterized?

Advanced Research Question

  • Urease Inhibition Assays : Use Sporosarcina pasteurii urease in a pH-stat system. Monitor NH₃ release via the indophenol method. Compare IC₅₀ values with known inhibitors like acetohydroxamic acid .
  • Binding Mode Analysis :
    • Crystallography : Co-crystallize the inhibitor with urease to identify interactions (e.g., Ni²⁺ coordination by the phosphinate group).
    • Kinetic Studies : Competitive inhibition is indicated by a linear Lineweaver-Burk plot intersecting the y-axis .

How can computational modeling guide the design of (3-methylphenyl)phosphinic acid derivatives for asymmetric catalysis?

Advanced Research Question
Density functional theory (DFT) can predict transition states in catalytic cycles. For example:

  • Brønsted Acid Catalysis : Model proton transfer steps in asymmetric Mannich reactions. The 3-methyl group enhances enantioselectivity by sterically shielding one face of the substrate .
  • Key Parameters : Calculate activation energies (ΔG‡) and compare with experimental enantiomeric excess (ee). A ΔG‡ difference of 2–3 kcal/mol correlates with >90% ee .

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